N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Lipophilicity ADMET Drug-likeness

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864922-69-0; molecular formula C18H16ClN3O2S2; molecular weight 405.93 g/mol) is a synthetic 1,2,4-thiadiazole derivative featuring a 4-methoxyphenyl substituent at position 3, a thioether-linked acetamide bridge at position 5, and an N-(2-chlorobenzyl) terminal cap. This compound is catalogued in the ZINC database (ZINC623540) with a calculated logP of 4.70 and topological polar surface area (tPSA) of 63 Ų, and has been accessioned into the NIH Molecular Libraries Small Molecule Repository under identifier MLS000083403.

Molecular Formula C18H16ClN3O2S2
Molecular Weight 405.92
CAS No. 864922-69-0
Cat. No. B2484887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864922-69-0
Molecular FormulaC18H16ClN3O2S2
Molecular Weight405.92
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C18H16ClN3O2S2/c1-24-14-8-6-12(7-9-14)17-21-18(26-22-17)25-11-16(23)20-10-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,23)
InChIKeyXYWHJRMRBWPKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864922-69-0)


N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864922-69-0; molecular formula C18H16ClN3O2S2; molecular weight 405.93 g/mol) is a synthetic 1,2,4-thiadiazole derivative featuring a 4-methoxyphenyl substituent at position 3, a thioether-linked acetamide bridge at position 5, and an N-(2-chlorobenzyl) terminal cap [1]. This compound is catalogued in the ZINC database (ZINC623540) with a calculated logP of 4.70 and topological polar surface area (tPSA) of 63 Ų, and has been accessioned into the NIH Molecular Libraries Small Molecule Repository under identifier MLS000083403 [1][2]. As of ChEMBL 20, no experimentally confirmed bioactivity data are publicly available, positioning this chemotype as a structurally distinctive but biologically uncharacterized scaffold within the 1,2,4-thiadiazole-thioacetamide class [1].

Computational Screening SEA-predicted GPCR/kinase engagement (GHSR, LCK, CSNK1D) guides target-based screening workflow
CNS Penetrant Profile Calculated tPSA 63 Ų supports blood-brain barrier permeability screening models
Verified Repository Source NIH MLSMR accession (MLS000083403) provides QC-verified identity for reproducible screening

Why N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Cannot Be Substituted with Generic 1,2,4-Thiadiazole Analogs


The 1,2,4-thiadiazole-thioacetamide scaffold exhibits exquisitely sensitive structure-activity relationships (SAR), where even minor substituent modifications produce profound shifts in target binding, physicochemical properties, and biological outcome. A landmark SAR study by Jung et al. demonstrated that N-acetyl versus N-propionyl substitution on the 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine template altered adenosine A3 receptor binding affinity by orders of magnitude (Ki = 0.79 nM vs. 945 nM), while a regioisomeric rearrangement of the methoxy group from the 4- to 3-position on the phenyl ring caused a >1,000-fold affinity loss [1]. In the HDAC inhibitor context, Ali and Al-Hamashi showed that structurally related 1,2,4-thiadiazole derivatives VIa and VIc exhibited IC50 values of 1.00 µM and 1.44 µM against colon cancer (HRT) cells, but the reference standard vorinostat showed an IC50 of 3.00 µM in the same assay—a 2- to 3-fold potency difference driven entirely by substituent identity on the thiadiazole core [2]. The 2-chlorobenzyl moiety of the target compound confers a distinctive combination of elevated lipophilicity (logP 4.70), an electron-withdrawing ortho-chloro substituent capable of engaging halogen-bond interactions, and a calculated tPSA of 63 Ų that places it near the upper boundary for blood-brain barrier penetrance (typically tPSA < 90 Ų) [3]. These interconnected parameters cannot be replicated by simple substitution of the 2-chlorobenzyl group with phenyl, 2-fluorophenyl, 2-methoxyphenyl, 4-methoxyphenyl, benzyl, or phenethyl alternatives, each of which produces a distinct molecule with altered logP, electronic character, H-bonding capacity, and biological prediction profile [3].

Lipophilicity shift may alter permeability predictions
Replacing 2-chlorobenzyl with unsubstituted benzyl or 2-fluorophenyl reduces logP by 0.5–1.0 units; membrane partitioning and cell-based assay behavior may diverge.
tPSA variation may change CNS exposure profile
Analogs with additional polar substituents (e.g., N-(4-methoxyphenyl) increase tPSA by ~10 Ų, potentially shifting predicted BBB penetration beyond the favorable range.
Absence of ortho-chloro may redirect target predictions
SEA target ranking (GHSR P=0) depends on the 2-chlorobenzyl pharmacophore; non-halogenated analogs lack this computational hit and may not engage the same target profile.
MLSMR verification not guaranteed for close analogs
N-benzyl, 2-fluorophenyl, and 2-methoxyphenyl analogs lack NIH MLSMR accession; independent QC documentation may be absent.

Quantitative Differentiation Evidence for N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide vs. Closest Structural Analogs


Lipophilicity (logP) Differentiation: 2-Chlorobenzyl vs. Unsubstituted Benzyl and 2-Fluorophenyl Analogs

The target compound's calculated logP of 4.70 represents an approximately 0.7–1.0 log unit increase over the unsubstituted N-benzyl analog and a measurable increase over the 2-fluorophenyl analog [1][2]. For the unsubstituted N-benzyl analog (CAS 864922-63-4; molecular formula C18H17N3O2S2; MW 371.48), the absence of the ortho-chloro substituent eliminates a polarizable halogen atom, which reduces both molecular weight (Δ MW ≈ 34.5 g/mol) and logP. The 2-fluorophenyl analog (CAS 864922-68-9; C17H14FN3O2S2; MW 375.44) replaces chlorine with fluorine, reducing halogen polarizability and hydrogen-bond acceptor capacity (fluorine is a weak H-bond acceptor compared with chlorine), with an estimated logP decrease of approximately 0.5–0.8 log units based on the π-value difference between chloro (π-Cl = +0.71) and fluoro (π-F = +0.14) aromatic substituents per the Hansch-Fujita hydrophobicity constant scale [1][2]. The 0.7–1.0 logP differential corresponds to an approximately 5- to 10-fold difference in octanol-water partition coefficient, which substantially impacts membrane permeability, plasma protein binding, and tissue distribution [3].

Lipophilicity Differentiation
Class-level
Target logP 4.70 vs. benzyl analog ~3.7–4.0; Δ ≈ 0.7–1.0 (5- to 10-fold higher octanol-water partitioning)
Supports membrane permeability context for cell-based screening
Estimated from Hansch-Fujita π constants; no experimental logP data available
Lipophilicity ADMET Drug-likeness logP Physicochemical profiling

Target Prediction Divergence: SEA-Based Target Profile of N-(2-chlorobenzyl) vs. N-(4-methoxyphenyl) and N-Benzyl Analogs

Similarity Ensemble Approach (SEA) predictions generated from the ZINC platform for the target compound (ZINC623540) identify three principal target classes: (1) Growth hormone secretagogue receptor type 1 (GHSR; GPCR; P-value = 0; Max Tc = 51), (2) Tyrosine-protein kinase Lck (LCK; enzyme/kinase; P-value = 39; Max Tc = 43), and (3) Casein kinase I isoform delta (CSNK1D; enzyme/kinase; P-value = 41; Max Tc = 40) [1]. These predictions are a direct consequence of the 2-chlorobenzyl pharmacophore, which distinguishes the target compound from analogs lacking this ortho-halogenated benzyl motif. The N-(4-methoxyphenyl) analog (MW 387.47; lacking the thioether bridge topology) and the unsubstituted N-benzyl analog (MW 371.48; lacking halogen) are expected to produce markedly different SEA target rankings because the 2-chlorobenzyl group contributes a distinctive combination of aromatic π-stacking surface, halogen-bond donor capacity, and steric bulk that alters the ECFP4 fingerprint used by the SEA algorithm [1]. The P-value of 0 for GHSR indicates that the target compound's fingerprint similarity to known GHSR ligands is statistically indistinguishable from direct ligand-ligand similarity, a prediction strength not expected for the non-halogenated or 4-methoxy-substituted analogs [1].

Target Prediction Divergence
Method context
GHSR P=0 (Max Tc=51); LCK P=39; CSNK1D P=41
Guides target-specific screening design; 2-chlorobenzyl pharmacophore critical for SEA profile
Computational prediction from ChEMBL 20; no experimental binding data
Target prediction SEA Computational pharmacology Polypharmacology Virtual screening

Class-Level HDAC Inhibitory Potential: Benchmarking Against Vorinostat in Colon Cancer Cells

Although no direct experimental HDAC inhibition or antiproliferative data exist for the target compound, a closely related 1,2,4-thiadiazole series (compounds VIa–VIc, possessing a 1,2,4-thiadiazol-5-amine core with benzylic ether substituents) was recently evaluated by Ali and Al-Hamashi (2024) for antiproliferative activity against HRT colon cancer cells via MTT assay [1]. Compounds VIa and VIc exhibited IC50 values of 1.00 µM and 1.44 µM, respectively, representing a 2- to 3-fold improvement over the FDA-approved HDAC inhibitor vorinostat (IC50 = 3.00 µM) in the same assay [1]. Molecular docking of VIa–VIf against HDAC2 (PDB: 4LXZ) yielded Glide docking scores ranging from −8.434 to −9.290 kcal/mol, all substantially more favorable than vorinostat's docking score of −5.613 kcal/mol, confirming that the 1,2,4-thiadiazole scaffold can serve as a competent zinc-binding group (ZBG) for HDAC enzymes [1][2]. The target compound's thioether-linked acetamide arm and 2-chlorobenzyl cap position it as a potential HDAC inhibitor with a linker-surface recognition architecture analogous to the classic HDAC inhibitor pharmacophore (ZBG–linker–cap), but with a distinctive thioether bridge geometry that may confer altered isoform selectivity relative to the ether-linked series VIa–VIc [1].

Class-Level HDAC Potential
Class-level
Analog VIa IC50 1.00 µM, VIc 1.44 µM vs. vorinostat 3.00 µM (HRT colon cancer MTT); docking scores −8.4 to −9.3 kcal/mol (HDAC2)
Supports thiadiazole ZBG profiling; target compound offers unexplored isoform selectivity vectors
No direct data for target compound; class-level inference from ether-linked series
HDAC inhibition Antiproliferative Colon cancer 1,2,4-Thiadiazole MTT assay

Topological Polar Surface Area (tPSA) and Blood-Brain Barrier Permeability Predictions: Differentiation from Higher-tPSA Analogs

The target compound's calculated tPSA of 63 Ų places it below the commonly accepted threshold of 90 Ų for predicted blood-brain barrier (BBB) penetration and well within the 60–70 Ų range associated with favorable CNS exposure [1][2]. Analogs bearing additional H-bond donors or acceptors on the N-terminal phenyl ring (e.g., N-(4-methoxyphenyl) analog with an additional methoxy oxygen; Δ tPSA ≈ +10–12 Ų) or extended linkers (e.g., N-phenethyl analog with an additional methylene; Δ tPSA ≈ +3–5 Ų) are predicted to exhibit higher tPSA values, potentially exceeding the BBB-favorable range [1]. The target compound's 2 H-bond donors (amide NH × 2) and 5 H-bond acceptors (thiadiazole N × 2, methoxy O, amide carbonyl O, thioether S) produce a donor-acceptor ratio of 0.4, consistent with Lipinski's Rule of 5 compliance and favorable passive permeability [1][3]. The tPSA of 63 Ų, combined with the elevated logP of 4.70, suggests that this compound may preferentially distribute to lipid-rich tissues including the CNS, a property not shared by more polar analogs with tPSA > 80 Ų [1].

BBB Permeability Predictions
Reported
tPSA 63 Ų (target) vs. ~73–75 Ų (4-methoxyphenyl analog); below 90 Ų BBB threshold and 70 Ų CNS-favorable ceiling
Supports CNS screening models; polar analogs may show restricted brain penetration
Calculated tPSA; no experimental BBB permeability data available
tPSA Blood-brain barrier CNS drug delivery Physicochemical property Drug-likeness

Physical Availability and Repository Provenance: NIH MLSMR Accession as a Quality Indicator

The target compound has been accessioned into the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000083403, as documented in the U.S. Department of Health & Human Services substance registry [1]. MLSMR accession entails structural verification (typically by LCMS and/or NMR) and purity assessment, providing a level of quality assurance that distinguishes this compound from analogs available only through non-verified commercial vendors [1][2]. In the ZINC database, the compound is listed as 'In-Stock' with a last-verified availability date of 2015-08-07, indicating sustained commercial supply [3]. In contrast, close structural analogs such as the N-(2-fluorophenyl) variant (CAS 864922-68-9) and N-(2-methoxyphenyl) variant (CAS 864922-33-8) do not appear to have MLSMR accession records, meaning their structural identity and purity have not been verified through the NIH repository quality-control pipeline [1][2].

Repository Provenance
Reported
MLSMR ID MLS000083403; ZINC In-Stock (verified 2015-08-07)
Provides QC-verified identity for reproducible HTS; unverified analogs lack independent structural confirmation
NIH substance registry; close analogs without MLSMR accession
Compound sourcing MLSMR Repository provenance Quality control NIH screening

Evidence-Backed Research and Industrial Application Scenarios for N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864922-69-0)


HDAC Inhibitor Lead Discovery: Screening Against Class I/II HDAC Isoforms Using a 1,2,4-Thiadiazole Zinc-Binding Group Scaffold

Based on the class-level evidence that 1,2,4-thiadiazole derivatives VIa–VIc achieve IC50 values of 1.00–1.44 µM against HRT colon cancer cells—2- to 3-fold more potent than vorinostat (IC50 = 3.00 µM)—and exhibit Glide docking scores of −8.434 to −9.290 kcal/mol against HDAC2 (vs. vorinostat at −5.613 kcal/mol) [1], the target compound represents a structurally distinct, biologically uncharacterized HDAC inhibitor candidate. Its thioether-linked acetamide bridge and 2-chlorobenzyl surface-recognition cap differentiate it from the ether-linked series VIa–VIf, offering unexplored SAR space for isoform selectivity profiling (HDAC1 vs. HDAC2 vs. HDAC6). The compound's tPSA of 63 Ų and logP of 4.70 predict adequate cell permeability for intracellular HDAC target engagement, while its MLSMR accession (MLS000083403) provides QC-verified identity for reproducible screening [2]. Recommended initial panel: HDAC1, HDAC2, HDAC6 fluorogenic substrate assays at 0.01–10 µM, with vorinostat and entinostat as reference controls.

GPCR Screening: GHSR (Ghrelin Receptor) Agonist/Antagonist Profiling Based on SEA Target Prediction

The SEA prediction algorithm identifies the growth hormone secretagogue receptor type 1 (GHSR) as the top predicted target for the target compound, with a P-value of 0 and Max Tc of 51—indicating ECFP4 fingerprint similarity to known GHSR ligands at a level statistically indistinguishable from direct ligand-ligand similarity [1]. This high-confidence computational prediction, combined with the compound's favorable CNS physicochemical profile (tPSA = 63 Ų, within BBB-favorable range), supports its prioritization for GHSR screening. GHSR is a clinically validated target for cachexia, growth hormone deficiency, and gastrointestinal motility disorders. No comparator analog in the 1,2,4-thiadiazole-thioacetamide class carries an equivalent SEA prediction for GHSR, making this a compound-specific screening hypothesis. Suggested assay: GHSR-1a calcium flux (FLIPR) or β-arrestin recruitment assay (PathHunter) at 0.001–10 µM, with ghrelin (agonist) and [D-Lys³]-GHRP-6 (antagonist) as controls.

Kinase Inhibitor Screening: LCK and CSNK1D Dual-Profiling for Oncology and Circadian Rhythm Applications

SEA predictions also identify tyrosine-protein kinase Lck (P=39, Max Tc=43) and casein kinase I isoform delta (CSNK1D; P=41, Max Tc=40) as secondary predicted targets [1]. LCK is a validated drug target in T-cell leukemia and autoimmune disease; CSNK1D is implicated in circadian rhythm regulation and has emerged as a target in sleep disorders and certain cancers. The 2-chlorobenzyl group's halogen-bond donor capacity and aromatic π-surface may contribute to ATP-binding site engagement in these kinases. The compound's moderate molecular weight (405.93 g/mol) and 3 rotatable bonds provide a rigid yet adaptable scaffold suitable for kinase hinge-binding interactions. Suggested assay cascade: (1) LCK LanthaScreen Eu kinase binding assay (Invitrogen) at 0.01–10 µM; (2) CSNK1D radiometric filter-binding assay (³³P-ATP) at 0.1–100 µM; (3) counter-screen against SRC family kinases (FYN, YES1) and casein kinase I isoforms (CSNK1A1, CSNK1E) to assess selectivity. Procurement for kinase screening must specify the 2-chlorobenzyl variant, as the halogen substituent is predicted to be critical for hinge-region interactions.

Chemical Biology Probe Development: CNS-Penetrant Tool Compound for Target Deconvolution Studies

The compound's calculated tPSA of 63 Ų (well below the 90 Ų BBB threshold) and logP of 4.70 predict favorable CNS penetration [1], while its MLSMR accession (MLS000083403) provides the verified identity and purity required for chemical probe criteria (e.g., ≥95% purity by HPLC, confirmed structural identity by NMR and HRMS) [2]. As a biologically uncharacterized chemotype with a unique 2-chlorobenzyl-1,2,4-thiadiazole-thioacetamide architecture, this compound is suitable for chemical biology probe development campaigns aimed at deconvoluting novel targets in neuropharmacology. The absence of published bioactivity data is an advantage for probe development, as it eliminates the risk of confounding polypharmacology artifacts from previously reported activities. Suggested workflow: (1) broad-panel cytotoxicity screening (NCI-60 or similar) to establish a safety window; (2) kinobeads or thermal proteome profiling (TPP) for unbiased target identification in neuronal cell lines; (3) metabolomic stability assessment in mouse liver microsomes and plasma to guide subsequent in vivo pharmacokinetic studies.

Application
Selection Property
Validation Focus
HDAC inhibitor lead discovery
Thiadiazole ZBG scaffold with unexplored isoform selectivity
HDAC1/2/6 inhibition profiling and cellular antiproliferative endpoints
GHSR GPCR screening
SEA-predicted ghrelin receptor engagement (P=0)
GHSR-1a calcium flux or β-arrestin recruitment assay endpoints
Kinase inhibitor profiling (LCK/CSNK1D)
Halogen-bond-capable 2-chlorobenzyl pharmacophore
Selectivity assessment against SRC family and CSNK1 isoforms
CNS-penetrant chemical probe development
Predicted BBB permeability (tPSA 63 Ų, logP 4.70)
Broad-panel selectivity, neuronal cell target deconvolution, and metabolic stability
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